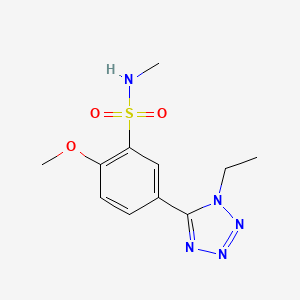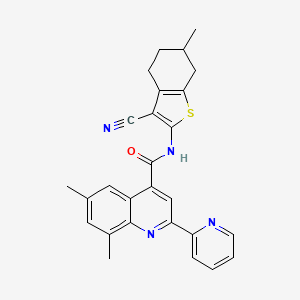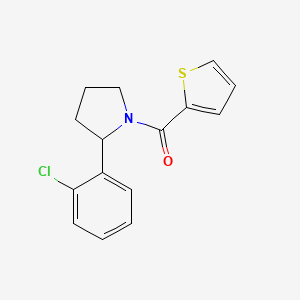
5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which are known to play a critical role in cancer cell proliferation, migration, and invasion.
Wirkmechanismus
EHT 1864 inhibits the activity of Rho family GTPases by binding to their switch regions, which are critical for their activation. Rho GTPases are known to regulate a variety of cellular processes, including actin cytoskeleton organization, cell adhesion, and gene expression. Inhibition of Rho GTPases by EHT 1864 leads to a disruption of these cellular processes, ultimately leading to a decrease in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on Rho family GTPases, EHT 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. EHT 1864 has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are known to play a critical role in cancer cell invasion and metastasis. Furthermore, EHT 1864 has been shown to decrease the expression of vascular endothelial growth factor, which is a key factor in tumor angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EHT 1864 is its specificity for Rho family GTPases. Unlike other inhibitors that target multiple GTPases, EHT 1864 specifically targets Rho GTPases, making it a valuable tool for studying the role of Rho GTPases in cancer biology. However, one of the limitations of EHT 1864 is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on EHT 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of EHT 1864, including its bioavailability and toxicity in vivo. Finally, there is a need for more studies on the potential applications of EHT 1864 in combination with other cancer therapies, such as immunotherapy and targeted therapy.
Synthesemethoden
The synthesis of EHT 1864 involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with sodium methoxide to form 2-methoxy-5-nitrobenzenesulfonamide. This compound is then reacted with sodium azide to form 2-azido-5-nitrobenzenesulfonamide, which is subsequently reduced with triphenylphosphine to form 2-amino-5-nitrobenzenesulfonamide. The final step involves the reaction of 2-amino-5-nitrobenzenesulfonamide with 1-ethyl-1H-tetrazole-5-carboxylic acid and methyl iodide to form EHT 1864.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Rho family GTPases, which are known to play a critical role in cancer cell proliferation, migration, and invasion. EHT 1864 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In addition, EHT 1864 has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer cells.
Eigenschaften
IUPAC Name |
5-(1-ethyltetrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-4-16-11(13-14-15-16)8-5-6-9(19-3)10(7-8)20(17,18)12-2/h5-7,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHCGKZEOMFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6100661.png)
![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
![2-methyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6100667.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-propyl-1-piperidinecarboxamide](/img/structure/B6100682.png)
![1-(2-methoxyphenyl)-4-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]piperazine](/img/structure/B6100698.png)
![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![methyl (1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6100704.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B6100710.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)

![N-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6100734.png)
![2-{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6100738.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)